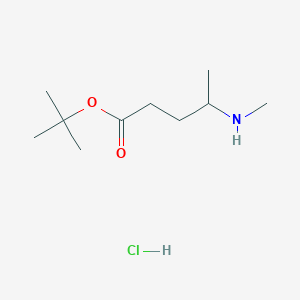
1-(3,4-Dimethylphenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
A study by Rao et al. (2010) on a structurally related compound, 1-isopropyl-3-((1R,4aS,10aR)-7-isopropyl-1, 4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)urea, delved into its crystal structure. This work provides insights into the crystalline properties of similar urea derivatives, which could be relevant for understanding the physical characteristics of 1-(3,4-Dimethylphenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea in a crystalline state. The study highlighted the co-existence of two independent molecules with different conformations and detailed their crystallographic arrangement, which can be crucial for applications in materials science and chemistry (Rao, Wu, Song, & Shang, 2010).
Urea Derivatives as Reactants
Hutchby et al. (2009) discussed the unique reactivity of hindered trisubstituted ureas with a range of nucleophiles. This research might be relevant for understanding the chemical behavior of this compound in reactions involving nucleophiles. The study emphasized how certain urea derivatives can undergo rapid substitution reactions, which could be an important aspect in synthetic chemistry and the development of novel compounds (Hutchby, Houlden, Ford, Tyler, Gagné, Lloyd‐Jones, & Booker‐Milburn, 2009).
Detection and Identification in Environmental Samples
Schuelein et al. (1996) explored the detection and identification of a urea herbicide and its metabolites in environmental samples. Although this research focuses on a different urea compound (isoproturon), it provides a framework for detecting and analyzing urea derivatives like this compound in environmental contexts. The study used solid-phase extraction and reversed-phase HPLC, which could be applicable for environmental monitoring of similar compounds (Schuelein, Glaessgen, Hertkorn, Schroeder, Sandermann, & Kettrup, 1996).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-6-13(10-12(11)2)18-16(20)17-8-7-14(19)15-4-3-9-21-15/h3-6,9-10,14,19H,7-8H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAUNVTXSWKULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC(C2=CC=CO2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)


![2-[(Oxan-4-yl)amino]phenol hydrochloride](/img/structure/B2610459.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2610462.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2610466.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2610469.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2610472.png)

![methyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610475.png)